2-Butanol

描述

Significance in Contemporary Chemical Science and Industrial Applications

2-Butanol holds significant importance in contemporary chemical science and a wide array of industrial applications, primarily due to its versatility as a solvent and a chemical intermediate.

Industrial Applications: A predominant industrial application of this compound is its role as a precursor in the large-scale production of methyl ethyl ketone (MEK), also known as 2-butanone (B6335102). atamanchemicals.comwikipedia.orgchemcess.comtaylorandfrancis.com Approximately 90% of the this compound produced industrially is converted to MEK via dehydrogenation or oxidation processes. chemcess.comtaylorandfrancis.com MEK itself is a widely utilized industrial solvent, particularly in paints, coatings, and adhesives. vedantu.com

Beyond its conversion to MEK, this compound is extensively employed directly as a solvent in various formulations, including paints, varnishes, inks, and adhesives. ethoschemical.inriverlandtrading.com Its ability to dissolve both water and oils makes it a valuable component in products like brake fluids and industrial cleaning agents. chemcess.com The compound is favored for its good solvency for many organic compounds, coupled with a relatively mild odor and lower toxicity compared to some alternative solvents. ethoschemical.in

Furthermore, this compound serves as a crucial chemical intermediate in the synthesis of a diverse range of derivatives. It undergoes various transformations, such as esterification, etherification, oxidation, reduction, and alkylation, to yield valuable organic products. chemcess.comethoschemical.in These derivatives find applications in the manufacturing of plasticizers, surfactants, and pharmaceuticals. ethoschemical.inriverlandtrading.com For instance, this compound esters are known for their pleasant aromas and are used in small quantities in the production of perfumes and artificial flavors. atamanchemicals.comwikipedia.orgfishersci.ca It can also be used as a denaturing agent for ethyl alcohol and as an octane (B31449) booster or oxygenate additive in certain fuel formulations. atamanchemicals.comethoschemical.in

Contemporary Chemical Science: In advanced chemical research, this compound's significance is amplified by its chirality. As a chiral building block, both (R)-(-)-2-butanol and (S)-(+)-2-butanol are invaluable in stereoselective synthesis. ontosight.aicymitquimica.comfiveable.me This is particularly critical in the pharmaceutical and agrochemical industries, where the specific enantiomeric form of a compound can drastically influence its biological activity and efficacy. ontosight.ai Researchers leverage this compound in the synthesis of other chiral compounds and as a reagent in various organic syntheses, including the esterification of acetic acid. ontosight.aifishersci.casynthesiswithcatalysts.com

The compound's physical properties are summarized in the following table:

| Property | Value | Source Index |

| Molar Mass | 74.12 g/mol | nih.govchemcess.comchemeurope.com |

| Melting Point | -115 °C (-175 °F; 158 K) or -114.7 °C | wikipedia.orgchemcess.comchemicalbook.comilo.org |

| Boiling Point | 98-100 °C (208-212 °F; 371-373 K) or 99.5 °C | wikipedia.orgchemcess.comchemicalbook.comilo.org |

| Density (at 20 °C) | 0.808 g/cm³ or 0.8065 g/cm³ | wikipedia.orgchemcess.comchemicalbook.comchemeurope.com |

| Solubility in water | ~21 g/100mL at 25°C; 35.0 g/100g at 20°C | wikipedia.orgilo.org |

| Refractive Index | 1.3978 (at 20 °C) or 1.39719 | wikipedia.orgchemcess.comchemicalbook.com |

It is notable that the reported solubility of this compound in water has historically been a source of error in many well-known references, often citing a false value of 12.5 g/100 g water. wikipedia.orgchemcess.com Correct data, indicating significantly higher solubility (e.g., 35.0 g/100 g at 20 °C), was first published in 1886 by Alexejew and subsequently confirmed by other scientists. wikipedia.org

Historical Trajectories and Emerging Research Frontiers

The production and application of this compound have evolved significantly over time, with current research focusing on more sustainable and advanced synthetic methodologies.

Historical Trajectories: Industrially, this compound has been primarily manufactured through the hydration of n-butenes (1-butene or 2-butene), typically catalyzed by sulfuric acid. atamanchemicals.comwikipedia.orgchemcess.comtaylorandfrancis.compersistencemarketresearch.com This method became dominant after the 1950s, largely superseding earlier fermentation-based routes for butanol production. celignis.comwikipedia.org In laboratory settings, this compound can also be prepared via Grignard reactions, for example, by reacting ethylmagnesium bromide with acetaldehyde. atamanchemicals.comwikipedia.org

Emerging Research Frontiers: Contemporary chemical research into this compound is driven by the pursuit of more sustainable production methods and advanced applications, particularly in the realm of stereochemistry and bio-based chemicals.

Bio-based Production: There is a renewed and growing interest in producing this compound from renewable biomass sources, often termed "biobutanol," in response to concerns about fossil fuel depletion and environmental impact. celignis.comnih.govplos.orgresearchgate.netfrontiersin.orgmdpi.com Research efforts are focused on metabolic engineering of microorganisms such as Saccharomyces cerevisiae, Klebsiella pneumoniae, and Clostridium strains to efficiently convert various sugars and lignocellulosic biomass into this compound. nih.govplos.orgresearchgate.netfrontiersin.orgmdpi.comacs.orgmdpi.com A common biochemical pathway explored involves the conversion of meso-2,3-butanediol (B1221857) to butanone, followed by enzymatic hydrogenation to this compound. nih.govplos.orgacs.org Challenges in this area include mitigating product toxicity to microbial hosts and developing energy-efficient separation and recovery processes from fermentation broths. researchgate.netmdpi.com

Stereoselective Synthesis: The chirality of this compound makes it a focal point for research in stereoselective synthesis. Significant efforts are directed towards the enantioselective production of pure (R)- or (S)-2-butanol. fiveable.mesynthesiswithcatalysts.comresearchgate.netnih.gov Biocatalytic methods, specifically the asymmetric reduction of 2-butanone using alcohol dehydrogenases, are being explored to achieve high enantiomeric excess and space-time yields. researchgate.netnih.gov For instance, studies have demonstrated the use of recombinant E. coli cells to achieve high enantiomeric excess (>98%) for (S)-2-butanol, and extraordinary space-time yields (up to 2278 g/(L×d)) for (R)-2-butanol in continuous, micro-aqueous, solvent-free reaction systems. researchgate.netnih.gov This area of research is crucial for the development of new pharmaceuticals and agrochemicals that require specific enantiomers for their desired activity. ontosight.ai

Catalyst Development: Ongoing research also includes the development of novel and improved catalysts for both the traditional synthesis of this compound and its derivatives, as well as for emerging bio-based routes. chemcess.comtaylorandfrancis.cometipbioenergy.eu

The market for this compound is projected to grow, driven by its increasing demand as a solvent, in coatings, and as a chemical intermediate, particularly with the expansion of the automotive, construction, and consumer goods industries. verifiedmarketresearch.commarketresearchfuture.com The global this compound market size was estimated at USD 3.42 billion in 2024 and is projected to reach USD 5.07 billion by 2034, with a Compound Annual Growth Rate (CAGR) of approximately 4.00% during the forecast period (2025-2034). marketresearchfuture.com

This compound Market Overview (2024-2034)

| Metric | Value (2024) | Value (2034, Projected) | CAGR (2025-2034) | Source Index |

| Market Size (USD Bn) | 3.42 | 5.07 | 4.00% | marketresearchfuture.com |

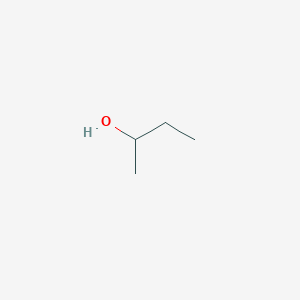

Structure

3D Structure

属性

IUPAC Name |

butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O, Array | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2269-22-9 (3Al salt) | |

| Record name | sec-Butyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021762 | |

| Record name | 2-Butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-butyl alcohol appears as a clear colorless liquid with an alcohol odor. Flash point below 0 °F. Less dense than water. Vapors heavier than air. Soluble in water. Moderately irritates the eyes and skin. Prolonged and repeated contact may cause defatting and drying of the skin. Vapors may irritate the nose, throat and respiratory tract. May be harmful by ingestion., Liquid, Colorless liquid with a strong, pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, pleasant odor. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

211 °F at 760 mmHg (NIOSH, 2023), 99.5 °C, 99.50 °C. @ 760.00 mm Hg, 100 °C, 211 °F | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

75 °F (NIOSH, 2023), 75 °F, 24 °C (75 °F) (closed cup), 31 °C (open cup) /dl-2-butanol/, 24 °C c.c. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

16 % (NIOSH, 2023), 125,000 mg/l water at 20 °C, Sol in 12 parts water; miscible with alcohol and ether, Very soluble in acetone; miscible in ethanol and ethyl ether, In water, 181,000 mg/l @ 25 °C, 181 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: ≈21 (good), 16% | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.81 (NIOSH, 2023) - Less dense than water; will float, 0.8063 at 20 °C/4 °C, 1 MG/L IS EQUIVALENT TO 330 PPM & 1 PPM IS EQUIVALENT TO 3.03 MG/CU M AT 25 °C, 760 MM HG; DENSITY OF SATURATED AIR 1.05 (AIR = 1); 3.14% IN SATURATED AIR @ 30 °C, Ratio of specific heats of vapor: 1.080; Saturated liquid density: 50.190 lb/cu ft at 70 °F; Latent heat of vaporization: 243 BTU/lb= 135 cal/g= 5.65X10+5 J/kg; Reid vapor pressure: 0.2 psia, Relative density (water = 1): 0.81, 0.81 | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.6 (Air= 1), Relative vapor density (air = 1): 2.55 | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

12 mmHg (NIOSH, 2023), 18.3 [mmHg], 18.3 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.7, 12 mmHg | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

78-92-2 | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-2-Butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TUL3ENK62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-175 °F (NIOSH, 2023), -114 °C, -114.7 °C, -115 °C, -175 °F | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Route Development for 2 Butanol

Chemo-Catalytic Synthesis Routes to 2-Butanol

Chemical catalysis remains a cornerstone of industrial this compound production, offering established and efficient conversion processes. These routes typically involve the transformation of simple hydrocarbon feedstocks or biomass-derived intermediates.

Direct Hydration of n-Butenes

The direct hydration of n-butenes is a commercially significant method for synthesizing this compound. dtu.dk This process involves the acid-catalyzed addition of water to 1-butene (B85601) or 2-butene (B3427860). Sulfuric acid is a commonly used catalyst for this reaction. sc.edu The reaction proceeds via the formation of a secondary carbocation intermediate, which is then attacked by water to form the alcohol. quora.com

The reaction is reversible, and to favor the formation of this compound, the process is often carried out at elevated temperatures, typically between 145-165°C, and pressures. epo.org However, these conditions can also lead to equilibrium limitations, with conversion rates sometimes as low as 5%. epo.org To overcome this, strategies such as simultaneous extraction of the product during the reaction can be employed to shift the equilibrium towards alcohol formation. epo.org The entire butene fraction, including 1-butene, cis-2-butene (B86535), and trans-2-butene, can be hydrated to produce mixed butanols. epo.org

Table 1: Reaction Conditions for Direct Hydration of n-Butenes

| Parameter | Typical Range |

| Temperature | 145-165°C |

| Catalyst | Acid catalysts (e.g., Sulfuric Acid) |

| Feedstock | 1-butene, 2-butene |

Hydrogenation of Butanone Precursors

Another important chemo-catalytic route to this compound is the hydrogenation of butanone, also known as methyl ethyl ketone (MEK). This reduction reaction involves the addition of hydrogen across the carbonyl group of butanone. The process is typically carried out in the presence of a metal catalyst.

Various catalysts have been investigated for this process, with Raney nickel and copper chromite being effective for liquid-phase hydrogenation at around 150°C. haofeichem.com For gas-phase hydrogenation, zinc-copper alloys or zinc oxide catalysts are used at higher temperatures of 400-500°C. haofeichem.com The choice of catalyst and reaction conditions can influence the rate and selectivity of the reaction. For instance, the rate of 2-butanone (B6335102) hydrogenation over a Ru/SiO2 catalyst was found to be significantly higher in water than in organic solvents like methanol. researchgate.netosti.gov Density Functional Theory (DFT) calculations have shown that hydrogen bonding between water and the hydroxy butyl intermediate can lower the activation barrier for the hydrogenation step. researchgate.net

The synthesis of 2-butanone itself can be achieved through the dehydrogenation of this compound, making this a reversible process. google.comnjit.edu

Table 2: Catalysts and Conditions for Butanone Hydrogenation

| Catalyst | Phase | Temperature |

| Raney Nickel, Copper Chromite | Liquid | ~150°C |

| Zinc-Copper Alloy, Zinc Oxide | Gas | 400-500°C |

| Ru/SiO2 | Liquid | Varies |

Thermocatalytic Conversion from Biomass-Derived Feedstocks

With a growing emphasis on sustainable chemical production, the conversion of biomass-derived feedstocks into valuable chemicals like this compound has garnered significant interest.

Levulinic acid, a platform chemical readily obtained from the acid-catalyzed dehydration of C6 sugars, serves as a promising renewable substrate for this compound synthesis. The thermocatalytic conversion of levulinic acid to this compound involves a series of hydrogenation and C-C bond cleavage reactions. The reaction pathway can proceed through the intermediate γ-valerolactone (GVL). mdpi.com Under certain conditions, this compound can be formed via subsequent hydrogenation and decarbonylation reactions of GVL. mdpi.com

The successful conversion of levulinic acid to this compound relies on the development of efficient and selective heterogeneous catalysts. Ruthenium-based catalysts have shown particular promise in this area. For example, a carbon-doped titanium dioxide-supported ruthenium (Ru@C–TiO2) catalyst has been reported to achieve a high yield of this compound (87%) from levulinic acid at 200°C and an initial H2 pressure of 30 bar. rsc.orgresearchgate.net Nanoporous ruthenium has also demonstrated good catalytic performance for the production of this compound and 2-pentanol (B3026449) from levulinic acid. rsc.org

The interaction between the metal and the support, as well as the presence of promoters, can significantly influence the catalyst's activity and selectivity. For instance, the interaction between ruthenium and manganese oxide (MnOx) has been shown to facilitate the hydrodeoxygenation of levulinic acid to this compound with high yields. researchgate.net

Table 3: Performance of Ru-based Catalysts in Levulinic Acid Conversion to this compound

| Catalyst | Temperature (°C) | H2 Pressure (bar) | This compound Yield (%) |

| (op)Ru@C–TiO2 | 200 | 30 | 87 rsc.org |

| Nanoporous Ru | 140 | Not specified | Part of 78.8% total alcohols rsc.org |

| Ru-MnOx | Not specified | Not specified | 98.8 researchgate.net |

Biocatalytic and Fermentative Production of this compound

Biocatalytic and fermentative routes offer an alternative, and potentially more sustainable, pathway to this compound production, utilizing microorganisms or their enzymes to convert renewable feedstocks.

Microbial production of this compound has been explored in various microorganisms, including lactic acid bacteria (LAB). dtu.dkdtu.dk The typical biological pathway involves the conversion of meso-2,3-butanediol (B1221857) (mBDO), a derivative of pyruvate, to 2-butanone by a coenzyme B12-dependent dehydratase. dtu.dkdtu.dk The resulting 2-butanone is then reduced to this compound by a secondary alcohol dehydrogenase. oup.com

Several bacterial species have been investigated for their ability to produce this compound. For instance, some strains of Lactobacillus brevis have been shown to convert meso-2,3-butanediol to this compound. oup.comnih.gov The expression of the necessary enzymes, such as diol dehydratase and secondary alcohol dehydrogenase, is crucial for this conversion. oup.com

Efforts have also been made to engineer microorganisms like Saccharomyces cerevisiae for this compound production by introducing the necessary enzymatic machinery. nih.gov This involves expressing the genes for a B12-dependent diol dehydratase and a secondary alcohol dehydrogenase. nih.gov

While traditional acetone-butanol-ethanol (ABE) fermentation using Clostridium species is a well-known process for producing n-butanol, the direct fermentative production of this compound is less established and faces challenges such as low titers. dtu.dkmdpi.comresearchgate.netnih.govwikipedia.org The metabolic pathway for ABE fermentation involves the conversion of sugars through the glycolytic pathway to produce acids in the acidogenic phase, followed by the conversion of these acids to solvents, including butanol, in the solventogenic phase. mdpi.com

Table 4: Key Enzymes in Biocatalytic this compound Production

| Enzyme | Function |

| Diol Dehydratase | Converts meso-2,3-butanediol to 2-butanone |

| Secondary Alcohol Dehydrogenase | Reduces 2-butanone to this compound |

Microbial Engineering for Enhanced this compound Biosynthesis

Saccharomyces cerevisiae is an attractive host for this compound production due to its industrial robustness, high tolerance to alcohols, and well-established genetic tools. nih.gov The synthesis of this compound in yeast has been successfully demonstrated by engineering a heterologous pathway that converts the native metabolite meso-2,3-butanediol into this compound. nih.govplos.org

This synthetic pathway involves a two-step enzymatic conversion. The first step is the dehydration of meso-2,3-butanediol to 2-butanone, catalyzed by a vitamin B12-dependent diol dehydratase. plos.org Researchers have expressed the necessary components of this enzyme system from Lactobacillus reuteri, including the three subunits of the dehydratase (pduC, pduD, pduE) and its two-subunit activating enzyme (pduG, pduH), in S. cerevisiae. nih.gov The second step is the reduction of the intermediate, 2-butanone, to the final product, this compound. This conversion is catalyzed by a secondary alcohol dehydrogenase (SADH). An NADH-dependent SADH from Gordonia sp. has been identified as an effective enzyme for this reduction. nih.govplos.org

Table 1: Research Findings in Metabolic Engineering of S. cerevisiae for this compound Production

| Engineered Feature | Genetic Modification | Host Organism | Key Enzyme(s) | Achieved Titer |

| This compound Pathway | Expression of pduCDEGH from Lactobacillus reuteri and SADH from Gordonia sp. | S. cerevisiae | B12-dependent diol dehydratase, Secondary alcohol dehydrogenase (SADH) | 4 ± 0.2 mg/L |

| Cofactor Availability | Deletion of GPD1 and GPD2 isogenes | S. cerevisiae | N/A (Metabolic flux redirection) | Enhanced NADH for reduction step |

Bacterial systems like Escherichia coli and Lactobacillus brevis are also prominent candidates for this compound production due to their rapid growth and amenability to genetic manipulation. E. coli is a workhorse for metabolic engineering, and while much of the research has focused on n-butanol and isobutanol, the strategies are applicable to this compound synthesis. frontiersin.orgnih.gov These strategies include the integration of heterologous butanol pathway genes into the chromosome to ensure stable expression and the deletion of competing fermentation pathways to direct more carbon flux towards the desired product. niu.edu For instance, knocking out genes responsible for producing acetate (B1210297), ethanol (B145695), and lactate (B86563) is a common approach to increase precursor availability for butanol synthesis. scielo.br

Lactobacillus brevis has emerged as a particularly promising host due to its exceptional tolerance to high concentrations of butanol, reportedly up to 3% (v/v). nih.gov This intrinsic tolerance mitigates the problem of product toxicity, which often limits fermentation efficiency in other microorganisms. Researchers have successfully reconstructed the n-butanol metabolic pathway from Clostridium acetobutylicum in L. brevis. nih.gov By expressing a set of clostridial genes—including thl (thiolase), hbd (β-hydroxybutyryl-CoA dehydrogenase), crt (crotonase), and ter (trans-enoyl-CoA reductase)—in L. brevis, n-butanol titers as high as 817 mg/L have been achieved. scispace.com This work demonstrates the potential of L. brevis as a robust chassis for producing butanol isomers, including this compound, by leveraging its natural solvent tolerance.

Table 2: Genetic Modifications in Bacterial Strains for Butanol Production

| Host Organism | Genetic Modification Strategy | Target Pathway | Resulting Butanol Titer |

| E. coli | Chromosomal integration of butanol pathway genes; Deletion of competing pathways. | n-Butanol | 100 µM |

| Lactobacillus brevis | Plasmid-based expression of C. acetobutylicum butanol pathway (thl, hbd, crt) and T. denticola (ter). | n-Butanol | 817 mg/L |

| Klebsiella pneumoniae | Expression of ter-bdhB-bdhA and kivd genes. | 1-Butanol (B46404) and this compound | 28.7 mg/L |

Enzymatic Reduction of 2-Butanone

The direct enzymatic reduction of 2-butanone is a highly specific and efficient method for synthesizing this compound. This biocatalytic approach avoids the complexities of cellular metabolism and can achieve high stereoselectivity, which is crucial for producing enantiomerically pure (R)- or (S)-2-butanol for applications in the pharmaceutical and fine chemical industries. google.com

Alcohol dehydrogenases (ADHs), also known as carbonyl reductases, are the key enzymes used for the reduction of 2-butanone. google.comwipo.int These enzymes catalyze the reversible transfer of a hydride ion from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl group of 2-butanone, yielding this compound. frontiersin.org The stereochemical outcome of the reaction is determined by the specific ADH used.

Significant research has been dedicated to identifying and applying ADHs that can produce either the (R) or (S) enantiomer of this compound with high purity. For example, an ADH from Lactobacillus brevis (LbADH) has been used for the stereoselective production of (R)-2-butanol, while an ADH from Candida parapsilosis is effective for synthesizing (S)-2-butanol. researchgate.net The secondary alcohol dehydrogenase (Sadh) from Gordonia sp. has also been successfully employed to reduce 2-butanone to this compound as part of an engineered metabolic pathway in yeast. nih.govplos.org The process often involves using whole recombinant cells (e.g., E. coli) that overexpress the desired ADH, which serve as cost-effective and easily handled biocatalysts. researchgate.net

Table 3: Examples of Alcohol Dehydrogenases in this compound Synthesis

| Enzyme Source | Enzyme Name/Type | Substrate | Product | Key Feature |

| Lactobacillus brevis | LbADH | 2-Butanone | (R)-2-Butanol | High enantioselectivity for (R)-isomer |

| Candida parapsilosis | Carbonyl Reductase / ADH | 2-Butanone | (S)-2-Butanol | High enantioselectivity for (S)-isomer |

| Gordonia sp. TY-5 | Secondary Alcohol Dehydrogenase (Sadh) | 2-Butanone | This compound | NADH-dependent; Used in engineered S. cerevisiae |

| Moraxella sp. | Alcohol Dehydrogenase | 2-Butanone | This compound | Characterized for ketone reduction |

A major economic and practical challenge in using ADHs is the high cost of the required nicotinamide cofactors (NADH or NADPH). frontiersin.org Supplying these cofactors in stoichiometric amounts is not feasible for industrial-scale synthesis. Therefore, efficient in situ regeneration of the active (reduced) form of the cofactor is essential. Two primary enzymatic strategies are employed for this purpose: substrate-coupled regeneration and enzyme-coupled regeneration. sciepublish.comnih.gov

Enzyme-coupled regeneration involves a second enzyme and its corresponding substrate to regenerate the cofactor. nih.gov Common enzyme systems include formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide, and glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone. nih.gov These reactions are essentially irreversible, providing a strong thermodynamic driving force for cofactor regeneration. sciepublish.com While highly effective, this approach adds the complexity and cost of a second enzyme to the system. A study comparing methods for butanol production found that a substrate-coupled reaction using ethanol as the co-substrate yielded 74.63% butanol, whereas an enzyme-coupled system using glutamate (B1630785) dehydrogenase produced a lower yield of 24.24%. researchgate.net

Optimization of Fermentation Processes for this compound Yield

Optimizing fermentation conditions is critical to maximizing the yield and productivity of this compound from microbial cultures. The performance of engineered strains is highly sensitive to environmental parameters, and fine-tuning these conditions can significantly enhance process efficiency. Key parameters include the concentration of carbon and nitrogen sources, the carbon-to-nitrogen (C/N) ratio, pH, temperature, and agitation. nih.govaidic.it

The concentration of the primary carbon source, typically glucose, has a direct impact on butanol production. While a sufficient glucose level is needed to shift metabolism from acid production to solvent production, excessively high concentrations can inhibit microbial growth and transport systems. nih.gov For Clostridium acetobutylicum, increasing glucose concentration from 20 g/L to 50 g/L increased butanol production, but further increases led to a decline. nih.gov Similarly, the C/N ratio is vital, as proper nitrogen supplementation is required for cellular metabolism during growth and fermentation. nih.gov

Physical parameters such as temperature, pH, and agitation must also be carefully controlled. For isobutanol production in S. cerevisiae, response surface methodology determined optimal conditions to be a temperature of 28°C, a pH of 7, and an agitation rate of 179 rpm. aidic.it Fermentation mode—batch, fed-batch, or continuous—also plays a crucial role. While batch fermentation can yield high solvent concentrations, continuous processes are often preferred for higher productivity, especially when combined with in situ product removal techniques like gas stripping to alleviate product toxicity. dtu.dktandfonline.com

Table 4: Effect of Glucose Concentration on Butanol and ABE Production by Clostridium acetobutylicum YM1

| Glucose Concentration (g/L) | Butanol (g/L) | Acetone (g/L) | Ethanol (g/L) | Total ABE (g/L) |

| 20 | 5.85 | 2.98 | 1.12 | 9.95 |

| 30 | 7.96 | 3.55 | 1.34 | 12.85 |

| 40 | 10.21 | 4.12 | 1.55 | 15.88 |

| 50 | 12.43 | 4.88 | 1.87 | 19.18 |

| 60 | 11.21 | 4.34 | 1.65 | 17.20 |

| 80 | 8.12 | 3.65 | 1.38 | 13.15 |

| 100 | 6.23 | 3.11 | 1.19 | 10.53 |

Data adapted from research on Clostridium acetobutylicum YM1. nih.gov

Reaction Mechanisms and Kinetics of 2 Butanol Transformations

Mechanistic Investigations of 2-Butanol Dehydration Reactions

The dehydration of this compound involves the elimination of a water molecule to form butene isomers. This process is typically acid-catalyzed and can proceed via different elimination pathways.

Elucidation of E1 and E2 Elimination Pathways

Acid-catalyzed dehydration of secondary alcohols, including this compound, predominantly follows the E1 (unimolecular elimination) mechanism wpmucdn.comlibretexts.orgchemistrysteps.comjove.com. The E1 mechanism for this compound dehydration proceeds through a three-step process:

Protonation of the Hydroxyl Group: The hydroxyl (-OH) group of this compound is rapidly protonated by the acid catalyst, converting it into a better leaving group, an alkyloxonium ion (R-OH₂⁺) wpmucdn.comlibretexts.orgchemistrysteps.comjove.com.

Formation of Carbocation: The protonated alcohol then loses a water molecule (H₂O), which is the leaving group. This slow, rate-determining step results in the formation of a secondary carbocation intermediate wpmucdn.comlibretexts.orgchemistrysteps.comjove.com. The stability of this carbocation is a key factor in determining the reaction rate and product distribution jove.com.

Deprotonation and Alkene Formation: A beta-hydrogen (a hydrogen atom on an adjacent carbon to the carbocation) is abstracted by a base (often water or the conjugate base of the acid catalyst). This step leads to the formation of a carbon-carbon double bond, yielding an alkene, and regenerates the acid catalyst libretexts.orgchemistrysteps.comjove.com.

While E2 (bimolecular elimination) mechanisms are typically associated with primary alcohols or dehydrohalogenation reactions involving strong, bulky bases, secondary alcohols can, under certain conditions, also undergo E2 elimination wpmucdn.comlibretexts.orgchemistrysteps.comjove.com. However, for acid-catalyzed dehydration of this compound, the E1 pathway is generally favored libretexts.orgjove.com.

Role of Acid Sites in Catalytic Dehydration

The dehydration of this compound is highly dependent on the presence and characteristics of acid sites on the catalyst surface. Research indicates that this reaction occurs predominantly on Brønsted acid sites researchgate.netresearchgate.net. The catalytic activity is influenced more by the type and strength of these acid sites rather than solely their concentration researchgate.net.

Various solid acid catalysts have been investigated for this compound dehydration, including:

HY Zeolites: Increasing the Si/Al₂ ratio in HY zeolite catalysts has been shown to enhance acid strength, leading to increased this compound conversion researchgate.net.

Tungsten Oxide (WOx) Supported Catalysts: WOx supported on materials like ZrO₂, Al₂O₃, SiO₂, and SnO₂ are effective. Brønsted acid sites can form in situ during the reaction, for instance, through the reduction of polytungstate species by this compound researchgate.netresearchgate.netosti.gov. The highest reaction rates often coincide with the highest density of these formed Brønsted acid sites researchgate.net.

Mesoporous Aluminosilicates: These materials, synthesized from sources like ferrierite, have demonstrated excellent catalytic activity and stability for this compound dehydration researchgate.net.

Product Selectivity Control (e.g., 1-Butene (B85601), cis-2-Butene (B86535), trans-2-Butene)

The dehydration of this compound typically yields a mixture of three butene isomers: 1-butene, cis-2-butene, and trans-2-butene libretexts.orgresearchgate.netlibretexts.orgmdpi.com. The distribution of these products is governed by factors such as thermodynamic stability and kinetic control.

According to Zaitsev's Rule, the more substituted alkenes, namely cis-2-butene and trans-2-butene, are preferentially formed over 1-butene because they are thermodynamically more stable libretexts.org. Among the 2-butene (B3427860) isomers, trans-2-butene is generally more stable than cis-2-butene and is often the major product libretexts.org.

Product selectivity can be controlled by various parameters:

Catalyst Type: Different catalysts can influence the product distribution. For example, a HY zeolite catalyst with a Si/Al₂ ratio of 60 has been found advantageous for maximizing the yield of 1-butene in this compound dehydration researchgate.net. Mesoporous aluminosilicates derived from ferrierite can also achieve significant 1-butene selectivity (e.g., approximately 51% 1-butene and 49% 2-butenes) researchgate.net. Conversely, strong acid sites may favor the formation of 2-butene or promote the isomerization of 1-butene to 2-butene rsc.org.

Reaction Temperature: The optimal reaction temperature plays a role in maximizing specific product yields. For instance, 250°C was identified as the optimal temperature for maximizing 1-butene yield over a HY (60) catalyst researchgate.net.

Water Concentration: High concentrations of water can affect the kinetics of alcohol dehydration researchgate.net.

Product Removal: Continuously removing the gaseous products from the reaction mixture can shift the equilibrium to the right, leading to a more complete reaction wpmucdn.comwpmucdn.com.

The following table illustrates typical product selectivities observed in this compound dehydration over certain catalysts:

| Catalyst Type | Temperature (°C) | 1-Butene (wt%) | cis-2-Butene (wt%) | trans-2-Butene (wt%) | Reference |

| HY Zeolite (Si/Al₂=60) | 250 | Max. Yield | - | - | researchgate.net |

| Mesoporous Aluminosilicate (from ferrierite) | 250 | ~51 | ~24.5 | ~24.5 | researchgate.net |

| Water Treatment Sludge-based Catalyst | 350 | 25.6 | 29.9 | 19.2 | researchgate.net |

Dehydrogenation Processes of this compound

Dehydrogenation of this compound is another significant transformation, particularly for the production of methyl ethyl ketone.

Selective Oxidation to Methyl Ethyl Ketone (MEK)

The dehydrogenation of this compound (sec-butanol) is a highly selective process that yields methyl ethyl ketone (MEK), also known as 2-butanone (B6335102), and hydrogen gas researchgate.netscribd.comchemcess.comscribd.comgreenering.org. This reaction is a primary industrial method for the synthesis of MEK scribd.comchemcess.com.

In the absence of oxygen, this reaction is purely dehydrogenation, producing MEK. When oxygen is present, the process can become oxidative dehydrogenation, which also yields MEK, typically occurring on redox sites of the catalyst greenering.org. The formation of MEK is generally associated with the basic sites of a catalyst, while side reactions leading to butenes are linked to acidic sites greenering.org.

Catalytic Systems for this compound Dehydrogenation (e.g., Metal Oxide Supported Catalysts)

Various catalytic systems, particularly metal oxide supported catalysts, have been developed and optimized for the efficient dehydrogenation of this compound to MEK.

Copper-Based Catalysts: Copper-based catalysts are widely recognized for their effectiveness in this compound dehydrogenation researchgate.netchemcess.comcore.ac.uk. The choice of support material significantly influences the catalyst's performance and selectivity:

Cu/MgO: Copper supported on magnesium oxide (MgO) tends to be more selective towards dehydrogenation (MEK production) researchgate.net.

Cu/SiO₂: Copper on silica (B1680970) (SiO₂) supports also shows good dehydrogenation results. Studies have indicated that an optimal copper loading, such as 15 wt.%, can lead to the highest dehydrogenation conversion for this compound researchgate.netcore.ac.uk.

Cu/Al₂O₃: In contrast, alumina (B75360) (Al₂O₃) supports tend to favor dehydration reactions (producing butenes) rather than dehydrogenation core.ac.uk.

Other Metal Oxides:

Nickel Oxide (NiO): NiO has demonstrated remarkable activity in the synthesis of MEK from this compound, operating effectively within a temperature range of 200-325°C researchgate.netnih.gov.

Fe₂O₃-NiO Composites: Nanocrystalline Fe₂O₃-NiO composite catalysts exhibit enhanced catalytic activity compared to pure oxides due to a synergistic effect between the two components. Fe₂O₃ helps prevent coke formation on the NiO surface, thereby increasing the catalyst's resistance to deactivation nih.gov.

V₂O₅/ZrO₂: Vanadium oxide supported on zirconia (V₂O₅/ZrO₂) catalysts are also capable of producing MEK from this compound. The selectivity towards MEK in these systems is correlated with the basic properties of the catalyst, while butene formation is linked to acidic sites greenering.org.

Typical operating temperatures for this compound dehydrogenation over copper-based catalysts range from approximately 190°C to 280°C researchgate.netcore.ac.uk. However, at higher temperatures, catalyst deactivation due to sintering and coking can occur researchgate.netcore.ac.uk.

The following table summarizes selected catalytic systems and their performance in this compound dehydrogenation:

| Catalyst System | Support Type | Optimal Cu Loading (wt%) | Temperature Range (°C) | Primary Product | Key Selectivity/Conversion Findings | Reference |

| Copper-based | SiO₂ | 15 | 190-280 | MEK | Highest MEK yields and conversion | researchgate.netcore.ac.uk |

| Copper-based | MgO | - | - | MEK | More selective for dehydrogenation | researchgate.net |

| NiO | - | - | 200-325 | MEK | Remarkable activity | researchgate.netnih.gov |

| Fe₂O₃-NiO Composites | - | - | 250-325 | MEK | Enhanced activity, coke resistance | nih.gov |

| V₂O₅/ZrO₂ | ZrO₂ | - | 205 | MEK | MEK formation related to basic sites | greenering.org |

Stereochemical Aspects and Enantioselective Synthesis of 2 Butanol

Enantioselective Production of (R)- and (S)-2-Butanol

The asymmetric reduction of 2-butanone (B6335102) is the most direct route to enantiomerically enriched 2-butanol. This transformation can be accomplished with high selectivity using either biological catalysts, such as enzymes, or synthetic chiral chemical catalysts.

Biocatalysis offers a green and highly selective approach for the synthesis of chiral alcohols. researchgate.net Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones, including 2-butanone. researchgate.netmdpi.com These enzymes, often used within whole-cell systems or as isolated proteins, utilize cofactors like NADH or NADPH to deliver a hydride to the carbonyl group with high facial selectivity. researchgate.net

The choice of microorganism or enzyme is critical as it determines which enantiomer of this compound is produced. For example, ADHs from different sources can exhibit opposite stereopreferences, allowing for the targeted synthesis of either (R)- or (S)-2-butanol. researchgate.net One study reported the enantioselective reduction of 2-butanone to (S)-2-butanol with an enantiomeric excess (e.e.) of 96% and to (R)-2-butanol with an e.e. of 98% using different ADHs. researchgate.net Another approach using the lipase (B570770) Novozym 435® focuses on the kinetic resolution of racemic this compound through esterification, where one enantiomer reacts faster than the other. nih.gov Using vinyl acetate (B1210297) as the acyl donor, a substrate enantiomeric excess of approximately 90% was achieved. nih.gov

Challenges in biocatalytic reduction include potential racemization over time and the need for efficient cofactor regeneration. researchgate.net To overcome these, strategies such as using whole-cell systems with integrated cofactor recycling or employing enzyme cascades have been developed. nih.gov

Table 1: Examples of Biocatalytic Production of Chiral this compound

| Catalyst System | Target Enantiomer | Substrate | Key Findings |

|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | (R)- or (S)-2-Butanol | 2-Butanone | High enantioselectivity (up to 98% e.e.) is achievable depending on the enzyme source. researchgate.net |

| E. coli LbADH cells | (R)-2-Butanol | 2-Butanone | Achieved 96.5% conversion, but final e.e. was moderate (61.4%) in a batch process due to racemization. researchgate.net |

| Lipase Novozym 435® | Kinetic Resolution | (R,S)-2-Butanol | Esterification with vinyl acetate resulted in high substrate enantiomeric excess (ees ~90%). nih.gov |

Asymmetric chemical catalysis provides a powerful alternative to biocatalysis for producing enantiopure this compound. ru.nl These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the reduction of 2-butanone. wikipedia.org Key strategies include transfer hydrogenation and catalytic hydrogenation.

Transfer hydrogenation is a common method where an organic molecule, such as isopropanol (B130326) or formic acid, serves as the hydrogen source in the presence of a transition metal catalyst coordinated to a chiral ligand. wikipedia.org Ruthenium, rhodium, and iridium complexes with chiral diamine or amino alcohol ligands have proven effective for the enantioselective reduction of various ketones. wikipedia.org